N-methyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-amine
Overview
Description
N-methyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a pyridin-4-yl group and a methyl group
Mechanism of Action
Target of Action
Similar compounds have been found to interact with layered structures of zirconium 4-sulfophenylphosphonate .
Mode of Action
N-methyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-amine and its derivatives are arranged in the interlayer space of zirconium sulfophenylphosphonate . The intercalated molecules are placed between SO3H groups of the host layers . Their mutual positions and orientations are solved by molecular simulation methods .
Biochemical Analysis
Biochemical Properties
N-methyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain receptors, modulating their signaling pathways and affecting cellular responses.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation, differentiation, and survival . Moreover, this compound can alter the expression of certain genes, leading to changes in protein synthesis and cellular function. Its impact on cellular metabolism includes modulation of metabolic flux and alteration of metabolite levels, which can affect overall cellular homeostasis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light or heat, can lead to gradual degradation and loss of activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can exert beneficial effects, such as enhancing cognitive function or reducing inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity, neurotoxicity, or immunosuppression. Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response. It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The compound can also influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, such as glycolysis or the tricarboxylic acid cycle. These interactions can result in changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, such as those involving solute carrier (SLC) transporters . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as tissue permeability, blood flow, and binding affinity to tissue-specific proteins.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may be directed to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may localize to the mitochondria, affecting mitochondrial function and energy metabolism. The subcellular localization of this compound is crucial for its biological activity and overall cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine, pyridine, and methylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including alkylation and substitution reactions.
Final Product Formation: The intermediate is then subjected to further reactions, such as reductive amination, to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced equipment and techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine or pyridine rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
N-methyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-methyl-1-[2-(pyridin-3-yl)ethyl]piperidin-4-amine: Similar structure with a pyridin-3-yl group instead of pyridin-4-yl.
N-methyl-1-[2-(pyridin-2-yl)ethyl]piperidin-4-amine: Similar structure with a pyridin-2-yl group instead of pyridin-4-yl.
N-methyl-1-[2-(quinolin-4-yl)ethyl]piperidin-4-amine: Contains a quinoline ring instead of a pyridine ring.
Uniqueness
N-methyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridin-4-yl group can affect the compound’s binding affinity to molecular targets and its overall pharmacological profile.
Properties
IUPAC Name |
N-methyl-1-(2-pyridin-4-ylethyl)piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-14-13-5-10-16(11-6-13)9-4-12-2-7-15-8-3-12/h2-3,7-8,13-14H,4-6,9-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXBUQKVPFLNQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)CCC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1183484-80-1 | |
Record name | N-methyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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